2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the second position and two methyl groups at the fifth and seventh positions of the triazolopyrimidine ring. It has a molecular formula of C7H7BrN4 and a molecular weight of 227.06 g/mol . This compound is primarily used in research settings, particularly in the fields of medicinal and pharmaceutical chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given the potential targets of similar compounds, it can be speculated that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may modulate the activity of its targets, leading to changes in the associated biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a purine analogue . It has beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Similar compounds have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Molecular Mechanism
Similar compounds have been found to inhibit enzymes such as JAK1 and JAK2 . They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance .
Dosage Effects in Animal Models
Similar compounds have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been found to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism. The reaction conditions typically involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Condensation Reagents: Reagents such as hydrazines and aldehydes are commonly used in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazolopyrimidines, while condensation reactions with aldehydes can form imine derivatives.
Scientific Research Applications
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the bromine atom at the second position.
2-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a chlorine atom instead of a bromine atom at the second position.
Uniqueness
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBMEMUKZHCDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-38-6 |
Source
|
Record name | 2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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